molecular formula C23H19N3O6S2 B13776665 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid CAS No. 85409-50-3

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid

Cat. No.: B13776665
CAS No.: 85409-50-3
M. Wt: 497.5 g/mol
InChI Key: BUKNNWICSNVVSM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-5-((phenylamino)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxy-3-naphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic compounds.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Aromatic aldehydes or carboxylic acids.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)benzenesulphonic acid
  • 4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)aniline

Uniqueness

4-Hydroxy-3-((2-methyl-5-((phenylamino)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific structural features, such as the presence of both sulfonic acid and hydroxyl groups, which enhance its solubility and reactivity. Additionally, the compound’s ability to form stable azo bonds makes it particularly valuable in dye applications.

Properties

CAS No.

85409-50-3

Molecular Formula

C23H19N3O6S2

Molecular Weight

497.5 g/mol

IUPAC Name

4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H19N3O6S2/c1-15-11-12-18(33(28,29)26-17-8-3-2-4-9-17)14-20(15)24-25-22-21(34(30,31)32)13-16-7-5-6-10-19(16)23(22)27/h2-14,26-27H,1H3,(H,30,31,32)

InChI Key

BUKNNWICSNVVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C4=CC=CC=C4C=C3S(=O)(=O)O)O

Origin of Product

United States

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